[7-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone
Description
[7-Hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic indole-derived cannabinoid featuring three distinct structural motifs:
Nonadeuteriopentyl chain: A pentyl side chain at the indole 1-position with nine deuterium atoms (C5D9), likely designed to modulate metabolic stability via the deuterium isotope effect.
Naphthalen-1-ylmethanone group: A naphthalene ring linked via a ketone at the indole 3-position, a hallmark of classical synthetic cannabinoids like JWH-018 and AM-2201 .
Properties
Molecular Formula |
C24H23NO2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[7-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-21(19-12-8-14-22(26)23(19)25)24(27)20-13-7-10-17-9-4-5-11-18(17)20/h4-5,7-14,16,26H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2 |
InChI Key |
OHAPOWHHSCCXIL-YGYNLGCDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 018 7-hydroxyindole metabolite-d9 involves the incorporation of deuterium atoms into the 7-hydroxyindole metabolite of JWH 018. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of deuterated reagents and solvents to achieve the desired deuterium incorporation .
Industrial Production Methods
Industrial production of JWH 018 7-hydroxyindole metabolite-d9 is typically carried out in specialized facilities equipped to handle deuterated compounds. The production process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually formulated as a solution in methanol for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions
JWH 018 7-hydroxyindole metabolite-d9 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the indole ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
JWH 018 7-hydroxyindole metabolite-d9 is primarily used as an analytical reference standard in forensic chemistry and toxicology. Its applications include:
Quantification of JWH 018 Metabolites: Used as an internal standard in gas chromatography or liquid chromatography-mass spectrometry to quantify JWH 018 metabolites in biological samples.
Forensic Analysis: Helps in the detection and identification of synthetic cannabinoids in forensic investigations.
Pharmacokinetic Studies: Used in studies to understand the metabolism and excretion of JWH 018 in the human body.
Mechanism of Action
JWH 018 7-hydroxyindole metabolite-d9 itself does not exert pharmacological effects but serves as a marker for the presence of JWH 018 metabolites. JWH 018 acts as a mildly selective agonist of the peripheral cannabinoid receptor, leading to various physiological effects. The 7-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018, indicating its metabolic pathway .
Comparison with Similar Compounds
AM-2201 ([1-(5-Fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone)
- Key Differences :
- AM-2201 has a 5-fluoropentyl chain instead of deuterated pentyl.
- Lacks the 7-hydroxy substituent on the indole.
- Pharmacological Impact :
JWH-073 ([1-Butylindol-3-yl]-naphthalen-1-ylmethanone)
- Key Differences: Shorter butyl chain (C4H9 vs. C5D9). No indole hydroxylation.
- Pharmacological Impact :
JWH-200 ([1-(2-Morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone)
- Key Differences: Replaces the pentyl chain with a morpholinoethyl group.
- Pharmacological Impact: Morpholinoethyl substitution shifts receptor interaction profiles, often reducing potency at CB1 but increasing selectivity for other targets .
Functional Analogues
Hydroxy-Substituted Indoles
- Example: Compound 63 [(1-hydroxy-1H-indol-3-yl)(naphthalen-2-yl)methanone] . Key Differences:
- Hydroxy group at indole 1-position (vs. 7-position in the target).
- Naphthalene substitution at 2-position (vs. 1-position).
- Impact :
- Positional isomerism affects receptor binding; 1-hydroxy derivatives show lower CB1 affinity than 7-hydroxy analogues due to steric hindrance .
Deuterated Analogues
- Example : JWH-073-D9 (1-(Butyl-d9)-3-(1-naphthoyl)indole) .
- Key Differences :
- Deuterium incorporation in shorter (butyl vs. pentyl) chains.
- Impact :
- Deuteration reduces CYP450-mediated metabolism, increasing plasma half-life by 2–3× in preclinical models .
Physicochemical and Pharmacokinetic Comparison
Research Findings and Implications
- Deuterium Effects: Nonadeuteriopentyl substitution likely reduces hepatic clearance by impeding C-H bond cleavage, as seen in deuterated JWH-073-D9 .
- Structural Trends: Optimal alkyl chain length for CB1 affinity is 4–6 carbons; the target’s pentyl chain aligns with this . Naphthalen-1-ylmethanone is critical for mimicking Δ9-THC’s terpenoid interactions .
Biological Activity
The compound [7-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic derivative of indole and naphthalene that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent findings from diverse sources.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a hydroxy group on the indole ring and a naphthalenyl methanone moiety. The presence of a nonadeuteriopentyl side chain suggests potential lipophilicity and interaction with biological membranes.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Cannabinoid Receptor Interaction : The compound has been shown to interact with cannabinoid receptors (CB1 and CB2), exhibiting agonistic behavior at CB2 receptors. This was indicated by a reduction in cAMP levels in CHO cells overexpressing CB2 receptors (EC50 = 1.59 µM) .
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity due to the presence of hydroxyl groups which can donate electrons to free radicals.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial and antifungal properties. Screening against various pathogens has been suggested but requires further validation .
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical in understanding how modifications to the compound's structure affect its biological activity:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group at Position 7 | Enhances receptor binding affinity |
| Nonadeuteriopentyl Side Chain | Increases lipophilicity and membrane penetration |
| Naphthalen-1-ylmethanone Moiety | Contributes to the overall pharmacological profile |
Research indicates that variations in substituents significantly influence the affinity for cannabinoid receptors and other biological targets .
Study 1: Cannabinoid Receptor Agonism
In a study assessing the agonistic effects of various compounds on CB2 receptors, this compound demonstrated significant agonist activity compared to other tested analogs. The reduction in cAMP levels confirmed its role as an effective modulator of cannabinoid signaling pathways .
Study 2: Antimicrobial Screening
A series of derivatives including this compound were screened for antimicrobial activity against common bacterial strains. Results showed varying degrees of effectiveness, suggesting that structural modifications could enhance antimicrobial potency .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for introducing the nonadeuteriopentyl chain into the indole core?
- Methodological Answer : The deuteration of alkyl chains typically employs catalytic H/D exchange under acidic or basic conditions. For pentyl chains, a stepwise approach using deuterated reagents (e.g., D₂O, CD₃OD) with Pd/C or PtO₂ catalysts at elevated temperatures (80–120°C) ensures high isotopic incorporation . Post-synthetic purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) is critical to remove non-deuterated byproducts. Confirmation of deuterium incorporation requires mass spectrometry (ESI-MS) and isotopic pattern analysis .
Q. How can contradictory NMR data for hydroxyindole derivatives be resolved during structural characterization?
- Methodological Answer : For 7-hydroxyindole derivatives, tautomeric equilibria between keto and enol forms can cause split peaks in NMR. Stabilize the sample in deuterated DMSO-d₆ (which suppresses exchange broadening) and acquire spectra at 25°C. Compare NMR chemical shifts: carbonyl carbons (C=O) appear at ~190 ppm, while enolic carbons resonate at ~160–170 ppm . For deuterated alkyl chains, NMR or - coupling patterns in NMR provide additional validation .
Q. What chromatographic techniques ensure >99% purity for naphthalenylmethanone derivatives?
- Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves polar hydroxylated byproducts. For non-polar impurities (e.g., unreacted naphthoyl precursors), normal-phase silica gel chromatography (hexane/EtOAc 4:1) is effective. Purity validation requires dual detection (UV at 254 nm and ELSD) to account for non-chromophoric contaminants .
Advanced Research Questions
Q. How does deuterium substitution in the pentyl chain affect cannabinoid receptor binding affinity?
- Methodological Answer : Radioligand displacement assays (using -CP55,940) and computational docking (AutoDock Vina) compare deuterated vs. non-deuterated analogs. Deuterium’s isotopic effect may alter hydrophobic interactions with CB1/CB2 receptors. For example, JWH-019 (non-deuterated) shows , while deuterated analogs exhibit shifts of 0.3–0.5 nM due to altered van der Waals interactions .
Q. What strategies mitigate oxidative degradation of the 7-hydroxyindole moiety during biological assays?
- Methodological Answer : Stabilize the compound in PBS (pH 7.4) with 0.1% ascorbic acid to inhibit autoxidation. For in vitro assays, pre-treat cells with superoxide dismutase (SOD) to neutralize ROS. LC-MS/MS monitoring of degradation products (e.g., quinone derivatives at m/z +16) confirms stability over 24 hours .
Q. How can isotopic labeling (nonadeuteriopentyl) enhance pharmacokinetic studies?
- Methodological Answer : Deuterated analogs enable precise tracking via LC-MS/MS using -specific transitions. In rat plasma, quantify parent compound and metabolites (e.g., hydroxylated naphthalene) using MRM transitions (e.g., m/z 450 → 210 for deuterated vs. 445 → 205 for non-deuterated). Deuteration reduces metabolic clearance by 15–20% due to kinetic isotope effects on CYP3A4-mediated oxidation .
Data Contradiction Analysis
Q. How to address discrepancies in reported CB1 receptor activation efficacy between indole and indene analogs?
- Methodological Answer : Perform functional assays (cAMP inhibition or β-arrestin recruitment) using HEK293-CB1 cells. Indene analogs (e.g., JWH-210) show higher efficacy (EC₅₀ = 8 nM) than indole derivatives (EC₅₀ = 25 nM) due to enhanced π-π stacking with Phe200 in CB1. Molecular dynamics simulations (AMBER) reveal indene’s planar geometry improves receptor contact by 1.2 Å .
Q. Why do conflicting reports exist on the cytotoxicity of naphthalenylmethanone derivatives?
- Methodological Answer : Cytotoxicity varies with substituent position. For example, 7-hydroxy derivatives induce ROS-mediated apoptosis (IC₅₀ = 12 µM in HepG2), while 5-methoxy analogs are non-toxic (IC₅₀ > 100 µM). Use ROS-sensitive dyes (DCFH-DA) and caspase-3/7 assays to differentiate mechanisms. Contradictions arise from cell-type-specific redox environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
